5-(3,4-Difluorophenyl)oxazole-4-carboxylic acid
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Overview
Description
5-(3,4-Difluorophenyl)oxazole-4-carboxylic acid is a chemical compound with the molecular formula C10H5F2NO3 and a molecular weight of 225.15 g/mol It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of 5-(3,4-Difluorophenyl)oxazole-4-carboxylic acid typically involves the reaction of 3,4-difluoroaniline with glyoxylic acid to form an intermediate, which is then cyclized to produce the oxazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
5-(3,4-Difluorophenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,4-Difluorophenyl)oxazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-(3,4-Difluorophenyl)oxazole-4-carboxylic acid can be compared with other oxazole derivatives, such as:
- 5-(3,4-Difluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- Macrooxazoles A-D
- 4-Oxazolecarboxylic acid
These compounds share similar structural features but differ in their specific substituents and biological activities. The presence of fluorine atoms in this compound enhances its chemical stability and biological activity, making it unique among its peers .
Properties
CAS No. |
1247921-87-4 |
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Molecular Formula |
C10H5F2NO3 |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) |
InChI Key |
NTEJWXONJBMCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=CO2)C(=O)O)F)F |
Origin of Product |
United States |
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